3,4-Dibromothiophene
Overview
Description
3,4-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two hydrogen atoms at the 3 and 4 positions are replaced by bromine atoms.
Mechanism of Action
Target of Action
3,4-Dibromothiophene is a chemical compound that is primarily used as a building block in the synthesis of various organic compounds
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it has been used in the preparation of thieno[3,4-b]thiophene . In this context, its mode of action involves participating in chemical reactions to form new bonds and structures, contributing to the formation of the desired product.
Biochemical Pathways
It plays a crucial role in the synthesis of thiophene-based conjugated polymers, which have been used in electronic and optoelectronic applications . These polymers can exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of thieno[3,4-b]thiophene and thiophene-based conjugated polymers . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromothiophene can be synthesized through several methods. One common method involves the bromination of thiophene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds at room temperature, and the product is purified through distillation or recrystallization .
Another method involves the reduction of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid as a reductant. The reaction is carried out at room temperature, followed by heating to 55-70°C under reflux for 2-4 hours. The product is then collected through reduced pressure distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the bromination of thiophene using bromine in the presence of a catalyst. The process is optimized to ensure high yield and purity, with typical yields reaching up to 95% and purity levels of 99.98% .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium-based catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or triethylamine (Et3N) in solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile, products can include 3,4-dimethoxythiophene or 3,4-diaminothiophene.
Coupling Products: Products include various thiophene-based polymers and conjugated systems.
Scientific Research Applications
3,4-Dibromothiophene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Another dibrominated thiophene derivative with bromine atoms at the 2 and 5 positions.
3-Bromothiophene: A monobrominated thiophene derivative with a single bromine atom at the 3 position.
2,3-Dibromothiophene: A dibrominated thiophene derivative with bromine atoms at the 2 and 3 positions.
Uniqueness
3,4-Dibromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain polymers and conjugated systems that require specific substitution patterns .
Properties
IUPAC Name |
3,4-dibromothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLVWTVCUDISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185336 | |
Record name | 3,4-Dibromothiophene | |
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Molecular Weight |
241.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |
Record name | 3,4-Dibromothiophene | |
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Vapor Pressure |
0.12 [mmHg] | |
Record name | 3,4-Dibromothiophene | |
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URL | https://haz-map.com/Agents/10993 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3141-26-2 | |
Record name | 3,4-Dibromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3141-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dibromothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIBROMOTHIOPHENE | |
Source | DTP/NCI | |
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Record name | 3,4-Dibromothiophene | |
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Record name | 3,4-dibromothiophene | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-Dibromothiophene?
A1: this compound has the molecular formula C4H2Br2S and a molecular weight of 241.91 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use Infrared (IR) and Raman spectroscopy to characterize this compound. These techniques help identify the molecule's vibrational modes and provide structural information. []
Q3: How can this compound be synthesized?
A3: Several synthetic routes exist for this compound:
- Bromination of Thiophene: Reacting thiophene with bromine yields tetrabromothiophene, which can be selectively debrominated to this compound. [, ]
- Direct Bromination of 2-Bromothiophene: Treating 2-Bromothiophene with a mixture of sodium amide and potassium tert-butoxide in liquid ammonia can yield this compound. [, ]
Q4: Can this compound be used as a starting material for synthesizing other compounds?
A4: Yes, this compound serves as a versatile precursor for various thiophene derivatives.
- Suzuki-Miyaura Reactions: These reactions enable the regioselective introduction of aryl groups at the 2- and 5- positions of the thiophene ring, leading to the formation of 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. [, , ]
- Metal-Halogen Exchange Reactions: These reactions allow for the introduction of various substituents at the 2- and 5-positions of the thiophene ring. []
- Formation of 3,4-Bis(trimethylsilyl)thiophene: This compound, synthesized from this compound, acts as a building block for unsymmetrically 3,4-disubstituted thiophenes. []
Q5: Can this compound be used to synthesize polymers?
A5: Yes, this compound is a key monomer for synthesizing polythiophene derivatives:
- Poly(this compound): This polymer exhibits electrochromic properties, changing color between red and blue upon electrochemical switching. [, ]
- Poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT): This polymer is synthesized through a two-step strategy involving the preparation of poly(this compound) as a precursor polymer followed by substitution with 1,3-dioxan-2-ylethyl groups. PBDT displays red-shifted emission compared to its precursor polymer. []
Q6: What are the potential applications of this compound and its derivatives?
A6: Due to its versatile reactivity and the properties of its derivatives, this compound finds applications in various fields:
- Organic Electronics: Polythiophene derivatives, especially those with extended conjugation or specific functionalities, hold promise for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). [, ]
- Electrochromic Devices: The color-changing properties of poly(this compound) make it suitable for applications in electrochromic windows, displays, and sensors. []
- Synthetic Building Block: this compound serves as a crucial building block for synthesizing complex molecules, including thieno-fused subporphyrazines, which are of interest for their optical and redox properties. []
Q7: Does this compound exhibit any catalytic properties?
A7: While this compound itself might not act as a catalyst, its derivatives, particularly those incorporating transition metals, can exhibit catalytic activity. For example, palladium complexes bearing this compound ligands have been investigated for their catalytic properties in cross-coupling reactions. []
Q8: Have computational methods been used to study this compound?
A8: Yes, computational studies have provided insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Density functional theory (DFT) calculations are particularly useful in understanding its electronic structure and reactivity. [, ]
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